2-{[(2-Phenylpropan-2-yl)peroxy]methyl}oxirane
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Overview
Description
2-{[(2-Phenylpropan-2-yl)peroxy]methyl}oxirane is an organic compound characterized by the presence of an oxirane (epoxide) ring and a peroxy group attached to a phenyl-substituted propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Phenylpropan-2-yl)peroxy]methyl}oxirane typically involves the reaction of 2-phenylpropan-2-yl hydroperoxide with an appropriate epoxide precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the oxirane ring. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes where the hydroperoxide is generated in situ and subsequently reacted with an epoxide precursor. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Phenylpropan-2-yl)peroxy]methyl}oxirane undergoes several types of chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of various substituted alcohols or ethers.
Scientific Research Applications
2-{[(2-Phenylpropan-2-yl)peroxy]methyl}oxirane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[(2-Phenylpropan-2-yl)peroxy]methyl}oxirane involves its ability to undergo nucleophilic attack at the oxirane ring, leading to ring-opening and the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby modulating biological pathways and exerting specific effects .
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl-substituted propyl chain but lacking the peroxy and oxirane groups.
Epoxides: Compounds containing an oxirane ring but without the peroxy group.
Peroxides: Compounds containing a peroxy group but without the oxirane ring.
Properties
CAS No. |
61537-60-8 |
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Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-(2-phenylpropan-2-ylperoxymethyl)oxirane |
InChI |
InChI=1S/C12H16O3/c1-12(2,10-6-4-3-5-7-10)15-14-9-11-8-13-11/h3-7,11H,8-9H2,1-2H3 |
InChI Key |
DYNAWFOTHLMDEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)OOCC2CO2 |
Origin of Product |
United States |
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